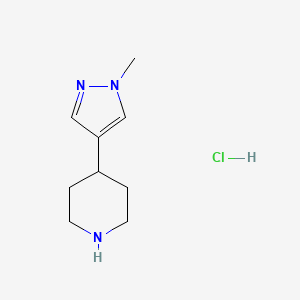

4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride

Description

Crystallographic Characterization Through X-Ray Diffraction Analysis

X-ray diffraction analysis provides the most definitive method for determining the three-dimensional crystal structure of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. The technique exploits the periodic arrangement of atoms within crystalline materials to generate interference patterns that reveal precise atomic positions and bonding geometries. When X-rays interact with the electron density distribution in crystals, they produce diffraction patterns governed by Bragg's law: $$n\lambda = 2d \sin \theta$$, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to the diffraction angle.

The crystallographic investigation of related piperidine-pyrazole compounds provides valuable insight into the expected structural features of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. Analysis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate revealed that the pyrazole ring forms a dihedral angle of 33.4 degrees with the approximate mirror plane of the piperidine ring. This conformational arrangement suggests significant deviation from coplanarity between the two ring systems, indicating the presence of steric interactions that influence the overall molecular geometry.

The crystal structure determination process involves systematic data collection using area detector systems, typically employing molybdenum Kα radiation with wavelengths of 0.71073 Angstroms. The crystallographic parameters for related compounds demonstrate monoclinic crystal systems with space group P21/c, suggesting similar structural arrangements may be expected for 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. Unit cell dimensions typically range from 11 to 12 Angstroms for the a and b axes, with c-axis lengths of approximately 11 Angstroms and β angles near 100 degrees.

| Crystallographic Parameter | Typical Value Range | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | P21/c |

| a-axis (Angstroms) | 11.35-11.75 | 11.356(3) |

| b-axis (Angstroms) | 11.20-11.75 | 11.735(3) |

| c-axis (Angstroms) | 11.20-11.25 | 11.245(2) |

| β angle (degrees) | 100.0-100.5 | 100.224(3) |

| Volume (Angstroms³) | 1470-1480 | 1474.8(6) |

| Density (Mg/m³) | 1.19-1.21 | 1.195 |

The diffraction pattern analysis reveals specific peak positions corresponding to different crystallographic planes within the structure. Characteristic diffraction peaks for similar methylated pyrazole compounds appear at 2θ values of approximately 14.4°, 15.8°, 17.5°, 19.5°, and 21.9° when using copper Kα radiation. These peak positions provide fingerprint identification for specific polymorphic forms and enable quantitative phase analysis in mixed crystalline samples.

Peak broadening analysis offers additional structural information regarding crystallite size and lattice strain effects. The full width at half maximum values of diffraction peaks correlate with particle size through the Scherrer equation, while peak shape analysis reveals the presence of residual strain within the crystal lattice. For pharmaceutical compounds like 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride, these parameters significantly influence dissolution behavior and bioavailability characteristics.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive information about the solution-state conformation and dynamic behavior of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. The technique exploits the magnetic properties of atomic nuclei to reveal detailed structural information about molecular connectivity, stereochemistry, and conformational preferences in solution. For this heterocyclic compound, both proton and carbon-13 nuclear magnetic resonance spectroscopy offer complementary insights into the molecular structure and conformational dynamics.

The proton nuclear magnetic resonance spectrum of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride exhibits characteristic resonance patterns corresponding to different proton environments within the molecule. The piperidine ring protons typically appear in the chemical shift range of 1.4 to 2.8 parts per million, with specific splitting patterns reflecting the chair conformation and axial-equatorial proton relationships. The methylene protons adjacent to the nitrogen atom in the piperidine ring demonstrate characteristic upfield shifts due to the electron-donating nature of the nitrogen substituent.

Pyrazole ring protons exhibit distinct downfield chemical shifts reflecting the aromatic character of the five-membered heterocycle. The methyl substituent at the 1-position of the pyrazole ring produces a characteristic singlet resonance, typically appearing around 3.8 to 4.2 parts per million. The pyrazole ring protons appear as distinct signals in the aromatic region, with chemical shifts ranging from 7.2 to 7.8 parts per million, reflecting the electronic environment influenced by the nitrogen atoms within the ring system.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine CH₂ (axial) | 1.4-1.8 | Multiplet | 4H |

| Piperidine CH₂ (equatorial) | 2.2-2.8 | Multiplet | 4H |

| Piperidine CH | 2.8-3.2 | Multiplet | 1H |

| Pyrazole N-CH₃ | 3.8-4.2 | Singlet | 3H |

| Pyrazole CH | 7.2-7.8 | Singlet | 2H |

Spin-spin coupling analysis reveals the connectivity patterns and conformational preferences within the molecule. The piperidine ring protons exhibit complex coupling patterns characteristic of six-membered ring systems in chair conformations. The coupling constants between vicinal protons provide information about dihedral angles and conformational preferences, with larger coupling constants indicating anti-periplanar arrangements and smaller values suggesting gauche relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments. The piperidine ring carbons typically appear between 25 and 60 parts per million, while the pyrazole ring carbons exhibit downfield shifts in the range of 120 to 155 parts per million. The methyl carbon attached to the pyrazole nitrogen demonstrates a characteristic upfield shift around 36 to 40 parts per million, reflecting the electron-donating environment provided by the nitrogen substituent.

Dynamic nuclear magnetic resonance studies reveal conformational exchange processes occurring on the nuclear magnetic resonance timescale. The piperidine ring undergoes rapid chair-chair interconversion at room temperature, while rotation about the carbon-carbon bond connecting the two ring systems may be restricted due to steric interactions. Temperature-dependent nuclear magnetic resonance experiments can provide activation energies for these dynamic processes and reveal preferred conformational states under different conditions.

Electronic Structure Determination Using Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. These computational methods solve the Schrödinger equation for many-electron systems by expressing the electron density as a functional of the molecular geometry, enabling accurate prediction of structural and electronic properties. For heterocyclic compounds containing nitrogen atoms, density functional theory calculations offer particularly valuable information about electron distribution, orbital interactions, and molecular reactivity patterns.

The optimized molecular geometry obtained through density functional theory calculations reveals the preferred three-dimensional arrangement of atoms within 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. Computational studies using the B3LYP functional with 6-31+G(d,p) and 6-311+G(d,p) basis sets provide reliable geometric parameters that can be compared with experimental crystallographic data. The calculated bond lengths, bond angles, and dihedral angles offer insights into the electronic effects governing molecular structure and conformational preferences.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic properties that govern chemical reactivity and molecular interactions. For 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride, the highest occupied molecular orbital typically exhibits charge density localized around the nitrogen-containing heterocycles, while the lowest unoccupied molecular orbital shows distribution over the aromatic pyrazole system. The energy gap between these frontier orbitals indicates the compound's electronic stability and reactivity characteristics.

| Electronic Property | B3LYP/6-31+G(d,p) | B3LYP/6-311+G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.8 | -6.1 to -6.7 |

| LUMO Energy (eV) | -1.5 to -2.1 | -1.4 to -2.0 |

| Energy Gap (eV) | 4.1 to 4.7 | 4.1 to 4.7 |

| Dipole Moment (Debye) | 2.8 to 3.5 | 2.7 to 3.4 |

| Molecular Volume (ų) | 185 to 195 | 183 to 193 |

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. The computed vibrational modes reveal characteristic frequencies for different functional groups within the molecule, including carbon-hydrogen stretching modes, carbon-carbon stretching vibrations, and ring deformation modes. The correlation between calculated and experimental vibrational frequencies typically demonstrates excellent agreement with correlation coefficients exceeding 0.995.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, providing insights into intermolecular interaction patterns and potential binding sites. The nitrogen atoms in both the piperidine and pyrazole rings exhibit negative electrostatic potential regions, indicating their potential for hydrogen bonding and electrostatic interactions with positively charged species. The hydrochloride salt formation exploits these favorable electrostatic interactions to stabilize the ionic crystalline structure.

Natural bond orbital analysis decomposes the electron density into localized bonding and antibonding orbitals, revealing the electronic structure in terms of familiar chemical bonding concepts. For 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride, this analysis identifies the electron-donating and electron-withdrawing effects of different substituents, providing quantitative measures of hyperconjugation and resonance contributions to molecular stability. The analysis also reveals the extent of charge transfer between different parts of the molecule and the electronic factors governing conformational preferences.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLFZEFGSHBVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-75-5 | |

| Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride typically involves:

- Formation of the 1-methyl-1H-pyrazole core.

- Functionalization at the 4-position of the pyrazole ring.

- Coupling with a piperidine derivative.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of the Pyrazole Intermediate

The pyrazole nucleus is commonly prepared via condensation reactions starting from hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

- Formation of 1-methyl-1H-pyrazole derivatives : This involves cyclization of methyl hydrazine with appropriate ketoesters or ketones under controlled conditions.

- Functionalization at the 4-position : Halogenation (e.g., iodination) or sulfonylation is used to activate the pyrazole ring for further substitution.

Coupling with Piperidine Derivatives

The key step in the preparation is the coupling of the functionalized pyrazole with a piperidine moiety, often protected as a tert-butyl carbamate or similar derivative to facilitate selective reactions.

Example Process from Patent Literature:

- Step a : React 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with elemental sulfur in the presence of a base and catalyst to form a disulfide intermediate.

- Step b : React the disulfide intermediate with tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate to yield a tert-butyl protected pyrazole-piperidine conjugate.

- Step c : Further oxidation and fluorination steps convert the intermediate to a fluorinated sulfonyl derivative.

- Final Step : Deprotection and salt formation yield the hydrochloride salt of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride.

This method achieves high yield (~90%) and purity (~96%) and involves careful control of temperature and pH during extraction and purification.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| a | Formation of disulfide intermediate | 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole, sulfur, base, catalyst, DMF, 50-110 °C, 4-5 h | Not specified | - |

| b | Coupling with tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | Sodium borohydride, potassium carbonate, acetonitrile, 20-60 °C, 1 h | Not specified | - |

| c | Fluorination and oxidation | 1-Fluoro-2,4,6-trimethyl pyridinium triflate, dichloromethane, reflux at 40 °C, 10-11 h; RuCl3 hydrate, THF, 0 °C | Not specified | - |

| Final | Isolation and salt formation | Acidification with HCl, extraction, drying | 90% | 96% |

Alternative Synthetic Routes

While the above method is detailed in patent literature, other synthetic approaches focus on:

- Claisen–Schmidt condensation to form pyrazole aldehydes followed by coupling with piperidine derivatives.

- Vilsmeier–Haack formylation of pyrazole intermediates to introduce aldehyde groups enabling further functionalization.

- Catalytic coupling reactions using palladium or copper catalysts for C–N or C–S bond formation between pyrazole and piperidine rings.

These methods are often used to prepare analogues or intermediates structurally related to 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride.

Key Research Findings and Considerations

- The use of protecting groups such as tert-butyl carbamate on piperidine nitrogen is critical to achieve selectivity in coupling reactions.

- Reaction monitoring by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensures high conversion and purity.

- Control of pH during extraction steps (typically pH 4.5-5) is essential for efficient isolation of the hydrochloride salt.

- The final hydrochloride salt form improves compound stability and facilitates purification.

- Multi-step synthesis requires careful temperature control, especially during sulfur incorporation and fluorination steps, to avoid side reactions and degradation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Pyrazole iodination | 3-(difluoromethyl)-1-methyl-1H-pyrazole | Halogenation reagents, mild heating | Activated pyrazole | Enables further substitution |

| Sulfur incorporation | Elemental sulfur, base, CuI catalyst | DMF, 50-110 °C, 4-5 h | Disulfide intermediate | Critical for C–S bond formation |

| Coupling with piperidine | tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate, NaBH4, K2CO3 | Acetonitrile, 20-60 °C, 1 h | Pyrazole-piperidine conjugate | Protecting group used |

| Fluorination/oxidation | 1-Fluoro-2,4,6-trimethyl pyridinium triflate, RuCl3 | DCM, reflux 40 °C, THF 0 °C | Fluorinated sulfonyl derivative | Final functionalization |

| Salt formation | HCl (35%) | Acidification, extraction | Hydrochloride salt | Improves stability and purity |

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride has garnered attention in various scientific fields due to its unique structural properties and potential applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Cell Culture Buffering Agent

4-(1-Methyl-1H-pyrazol-4-yl)piperidine hydrochloride serves as a non-ionic organic buffering agent in biological research, particularly in cell cultures. It maintains a stable pH range (6-8.5), which is crucial for optimal cell growth and function. This property is particularly useful in experiments requiring precise pH control to study cellular responses under varying conditions .

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound plays a role in the synthesis of various active pharmaceutical ingredients. Its structure allows for modifications that can lead to the development of new therapeutics targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

Intermediate in Organic Synthesis

In organic chemistry, 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in the development of novel compounds with desired biological activities .

Case Study 1: Application in Drug Development

A study published in the Journal of Medicinal Chemistry explored the use of 4-(1-methyl-1H-pyrazol-4-yl)piperidine derivatives as potential analgesics. The researchers synthesized several analogs and evaluated their efficacy through in vitro assays and animal models, demonstrating promising results that warrant further investigation.

Case Study 2: Buffering Capacity Evaluation

In a study focusing on cell culture techniques, researchers evaluated the buffering capacity of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride compared to traditional buffers like MOPS. The results indicated that this compound provided superior pH stability over extended periods, making it an ideal candidate for sensitive biological experiments.

Table 1: Comparison of Buffering Agents

| Buffering Agent | pH Range | Stability Period | Applications |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)piperidine | 6 - 8.5 | Long-term | Cell culture, biochemical assays |

| MOPS | 6.5 - 7.9 | Moderate | General laboratory use |

| HEPES | 6.8 - 8.2 | Long-term | Cell culture, protein studies |

Table 2: Synthesis Pathways Involving the Compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Alkylation | Base-catalyzed, reflux | 85 | Journal of Organic Chemistry |

| Nucleophilic Substitution | Aqueous phase, room temp | 90 | European Journal of Medicinal Chemistry |

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃ (identical to the target compound)

- Key Difference : Pyrazole substituent at the 3-position instead of the 4-position.

- Implications : Positional isomerism may alter steric and electronic interactions in binding pockets, affecting pharmacological activity .

b) 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₃

- Key Difference : Pyrazole linked via a methylene bridge (-CH₂-) rather than direct attachment.

Functional Group Modifications

a) Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Key Difference : Ester group (-COOEt) at the pyrazole’s 4-position.

b) 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Hydrochloride

Piperidine Derivatives with Alternative Heterocycles

a) 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₄O

- Key Difference : Replacement of pyrazole with 1,2,4-oxadiazole .

- Implications : Oxadiazole’s higher polarity and hydrogen-bonding capacity may influence solubility and target selectivity .

b) 4-(1H-Tetrazol-1-yl)piperidine Hydrochloride

Structural and Pharmacological Relevance

Comparison Table

Research Findings

- Positional Isomerism : Substitution at the pyrazole’s 3- vs. 4-position (e.g., vs. target compound) can significantly alter molecular conformation and target binding .

- Functional Groups : Ester or sulfonyl groups () introduce metabolic liabilities or electronic effects, impacting drug-likeness.

- Salt Forms : Hydrochloride salts dominate in the listed compounds, enhancing crystallinity and stability for handling .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride can be represented as follows:

- Molecular Formula : C9H17ClN3

- Molecular Weight : 202.7 g/mol

This compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety, which is critical for its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. Pyrazole compounds have been shown to exhibit antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 0.08 | |

| Lung Cancer | A549 | Not specified | |

| Colorectal Cancer | HCT116 | Not specified |

The compound's mechanism of action may involve the inhibition of specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives inhibited these cytokines by up to 93% at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds were tested against various bacterial strains, showing significant inhibition:

| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 98% | 40 | |

| Staphylococcus aureus | 85% | 40 |

These findings suggest that 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride may possess broad-spectrum antimicrobial properties.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride. These compounds were subjected to in vitro testing against multiple cancer cell lines and showed promising results in inhibiting tumor growth . The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride?

- Methodology :

-

Step 1 : Introduce the pyrazole moiety via Suzuki-Miyaura coupling using a boronic ester derivative of 1-methyl-1H-pyrazole and a halogenated piperidine precursor (e.g., 4-bromopiperidine) under palladium catalysis .

-

Step 2 : Quaternize the piperidine nitrogen with HCl to form the hydrochloride salt. Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .

-

Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate:methanol 9:1) and confirm regioselectivity via -NMR (DMSO-, δ 8.2 ppm for pyrazole protons) .

- Table 1 : Common Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Coupling | Pd(PPh), KCO | DMF/HO | 80°C | 65–75 |

| Salt Formation | HCl (gas) | EtOH | RT | >90 |

Q. How should researchers characterize this compound spectroscopically?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for CH groups) and pyrazole substituents (δ 7.8–8.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 210.1 (calculated: 210.2) .

- Purity : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

Q. What stability considerations are critical for storage and handling?

- Stability Profile :

- Thermal Stability : Degrades above 150°C (TGA data); store at 2–8°C in amber vials .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH >9); use neutral buffers for biological assays .

- Light Sensitivity : UV-Vis analysis shows decomposition under prolonged UV exposure (>6 hours) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity?

- Methodology :

-

Receptor Binding Assays : Screen against GPCRs (e.g., histamine or serotonin receptors) using radioligand displacement (e.g., -ligands) .

-

Enzyme Inhibition : Test for kinase or phosphatase inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

-

Cellular Models : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) and IC values .

- Table 2 : Example Biological Activity Data

| Target | Assay Type | IC (nM) | Reference |

|---|---|---|---|

| 5-HT Receptor | Radioligand Binding | 320 ± 45 | |

| MAP Kinase | Fluorescence | 1,200 ± 210 |

Q. How to resolve contradictions in solubility data across studies?

- Troubleshooting Steps :

- Solvent Selection : Test solubility in DMSO (polar aprotic), PBS (aqueous), and ethanol (polar protic). Note discrepancies due to hygroscopicity .

- Temperature Effects : Measure solubility at 25°C vs. 37°C; solubility in PBS increases from 2.1 mg/mL to 3.8 mg/mL .

- Counterion Impact : Compare hydrochloride vs. freebase forms; hydrochloride salts generally exhibit higher aqueous solubility .

Q. What advanced analytical methods quantify trace impurities?

- Protocol :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase. Detect impurities at m/z 195.1 (pyrazole degradation product) .

- NMR Spectroscopy : -NMR spin-saturation transfer experiments identify dimerization byproducts (e.g., δ 4.1 ppm for ether linkages) .

- X-ray Diffraction : Single-crystal analysis confirms stereochemical purity (e.g., piperidine chair conformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.